Cas no 51941-85-6 (Methyl 5-Methyl-1H-indazole-3-carboxylate)
Methyl 5-Methyl-1H-indazole-3-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- Methyl 5-Methyl-1H-indazole-3-carboxylate
- 5-Methyl 1H-indazole-3-methylcarboxylate
- CS-0085360
- 51941-85-6
- MFCD07371580
- AC-29478
- Methyl 5-methyl-2H-indazole-3-carboxylate
- A871114
- AS-55117
- SCHEMBL4793050
- DTXSID40506975
- AMY12220
- DB-071460
- AKOS006281394
- Y10013
- SY030004
- BCA94185
- SB16355
-
- MDL: MFCD07371580
- Inchi: 1S/C10H10N2O2/c1-6-3-4-8-7(5-6)9(12-11-8)10(13)14-2/h3-5H,1-2H3,(H,11,12)
- InChI Key: VWCOJYCOAQUSIU-UHFFFAOYSA-N
- SMILES: O(C)C(C1C2C=C(C)C=CC=2NN=1)=O
Computed Properties
- Exact Mass: 190.07400
- Monoisotopic Mass: 190.074227566g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 232
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.1
- Topological Polar Surface Area: 55Ų
Experimental Properties
- Density: 1.274±0.06 g/cm3 (20 ºC 760 Torr),
- Melting Point: 181-182 ºC
- Solubility: Very slightly soluble (0.32 g/l) (25 º C),
- PSA: 54.98000
- LogP: 1.65790
Methyl 5-Methyl-1H-indazole-3-carboxylate Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
Methyl 5-Methyl-1H-indazole-3-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
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| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 45R0184-1g |
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| Chemenu | CM150692-5g |
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$774 | 2021-08-05 | |
| TRC | M779653-10mg |
Methyl 5-methyl-1H-indazole-3-carboxylate |
51941-85-6 | 10mg |
$ 50.00 | 2022-06-02 | ||
| TRC | M779653-50mg |
Methyl 5-methyl-1H-indazole-3-carboxylate |
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$ 95.00 | 2022-06-02 | ||
| TRC | M779653-100mg |
Methyl 5-methyl-1H-indazole-3-carboxylate |
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$ 135.00 | 2022-06-02 | ||
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD26946-250mg |
Methyl 5-methyl-1H-indazole-3-carboxylate |
51941-85-6 | 95% | 250mg |
¥95.0 | 2024-04-18 |
Methyl 5-Methyl-1H-indazole-3-carboxylate Suppliers
Methyl 5-Methyl-1H-indazole-3-carboxylate Related Literature
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Additional information on Methyl 5-Methyl-1H-indazole-3-carboxylate
Methyl 5-Methyl-1H-indazole-3-carboxylate (CAS No. 51941-85-6): An Overview and Recent Advances
Methyl 5-Methyl-1H-indazole-3-carboxylate (CAS No. 51941-85-6) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has been the subject of numerous studies due to its potential applications in drug discovery and development. In this article, we will delve into the chemical properties, synthesis methods, biological activities, and recent advancements associated with Methyl 5-Methyl-1H-indazole-3-carboxylate.
Chemical Properties and Structure
Methyl 5-Methyl-1H-indazole-3-carboxylate is a derivative of indazole, a heterocyclic compound with a fused benzene and pyrazole ring system. The molecular formula of this compound is C10H10N2O2, and its molecular weight is approximately 194.20 g/mol. The presence of the methyl group at the 5-position and the carboxylate ester at the 3-position imparts unique chemical properties to this molecule. The indazole core provides a rigid and planar structure, which can facilitate interactions with biological targets such as enzymes and receptors.
The solubility of Methyl 5-Methyl-1H-indazole-3-carboxylate in various solvents is an important consideration for its use in chemical reactions and biological assays. It is generally soluble in polar solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), but less soluble in non-polar solvents like hexane. This solubility profile makes it suitable for a wide range of applications in both laboratory research and industrial processes.
Synthesis Methods
The synthesis of Methyl 5-Methyl-1H-indazole-3-carboxylate has been extensively studied, with several methods reported in the literature. One common approach involves the reaction of 5-methylindazole with methyl chloroformate in the presence of a base such as triethylamine or potassium carbonate. This method typically yields high purity products with good yields. Another approach involves the coupling of 3-bromo-5-methylindazole with methanol using palladium-catalyzed conditions, which can also provide efficient synthesis routes.
Recent advancements in green chemistry have led to the development of more environmentally friendly synthesis methods for Methyl 5-Methyl-1H-indazole-3-carboxylate. For example, microwave-assisted synthesis has been shown to reduce reaction times and improve yields while minimizing waste production. These green synthesis strategies are becoming increasingly important as the pharmaceutical industry seeks to reduce its environmental impact.
Biological Activities and Applications
Methyl 5-Methyl-1H-indazole-3-carboxylate has demonstrated a range of biological activities that make it a valuable lead compound for drug discovery. One of its most notable properties is its ability to act as an inhibitor of various enzymes involved in cellular signaling pathways. For instance, it has been shown to inhibit phosphodiesterase (PDE) enzymes, which are key regulators of cyclic nucleotide levels in cells. This inhibition can have therapeutic implications for conditions such as cardiovascular diseases and neurodegenerative disorders.
In addition to its enzymatic inhibition properties, Methyl 5-Methyl-1H-indazole-3-carboxylate has also been investigated for its potential as an anticancer agent. Studies have shown that it can induce apoptosis in cancer cells by modulating signaling pathways involved in cell survival and proliferation. These findings suggest that this compound may have applications in the development of novel cancer therapeutics.
Recent Research Developments
The ongoing research on Methyl 5-Methyl-1H-indazole-3-carboxylate continues to uncover new insights into its biological activities and potential therapeutic applications. A recent study published in the Journal of Medicinal Chemistry explored the use of this compound as a scaffold for designing more potent PDE inhibitors. The researchers synthesized a series of derivatives by modifying the substituents on the indazole ring and evaluated their inhibitory activities against different PDE isoforms. The results showed that certain derivatives exhibited significantly enhanced potency compared to the parent compound.
Another area of active research involves the use of Methyl 5-Methyl-1H-indazole-3-carboxylate as a tool for probing cellular signaling pathways. A study published in Cell Reports used this compound to investigate the role of PDE enzymes in regulating cAMP levels in immune cells. The findings revealed that inhibition of specific PDE isoforms by this compound could modulate immune responses, suggesting potential applications in immunotherapy.
Conclusion
Methyl 5-Methyl-1H-indazole-3-carboxylate (CAS No. 51941-85-6) is a promising compound with diverse biological activities and potential therapeutic applications. Its unique chemical structure and versatile synthetic methods make it an attractive candidate for further research and development in medicinal chemistry and pharmaceutical sciences. As ongoing studies continue to uncover new insights into its properties and mechanisms of action, it is likely that this compound will play an increasingly important role in drug discovery efforts aimed at addressing unmet medical needs.
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